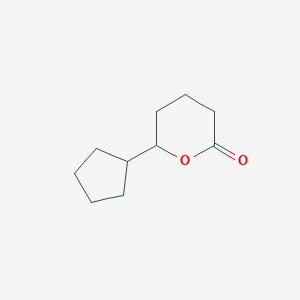
6-cyclopentyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyclopentyloxan-2-one is a chemical compound with the molecular formula C10H16O2 and a molar mass of 168.23 g/mol It is a member of the pyranone family, characterized by a six-membered ring containing an oxygen atom and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopentyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclopentanone with a suitable aldehyde or ketone in the presence of an acid catalyst can yield the desired pyranone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
6-cyclopentyloxan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ketone functional group and the cyclic structure of the compound .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Aplicaciones Científicas De Investigación
6-cyclopentyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 6-cyclopentyloxan-2-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that it can inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to antimicrobial effects . The compound may also interact with signaling pathways in cells, affecting gene expression and protein activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Pentyl-2H-pyran-2-one: This compound shares a similar pyranone structure but with a pentyl group instead of a cyclopentyl group.
Uniqueness
6-cyclopentyloxan-2-one is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
16429-17-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
6-cyclopentyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h8-9H,1-7H2 |
Clave InChI |
FBDVAVKHDCUJEK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2CCCC(=O)O2 |
SMILES canónico |
C1CCC(C1)C2CCCC(=O)O2 |
Key on ui other cas no. |
16429-17-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















